7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Description
The compound 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione is a complex organic molecule that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities, including anticancer, antiviral, and antibacterial properties. This particular compound features a quinazoline core substituted with a pentyl group and a piperazine ring bonded to a fluorophenyl group, making it a molecule of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
7-[4-(4-fluorophenyl)piperazine-1-carbonyl]-3-pentyl-1H-quinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN4O3/c1-2-3-4-11-29-23(31)20-10-5-17(16-21(20)26-24(29)32)22(30)28-14-12-27(13-15-28)19-8-6-18(25)7-9-19/h5-10,16H,2-4,11-15H2,1H3,(H,26,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWRPDXWESMEMH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1C(=O)C2=C(C=C(C=C2)C(=O)N3CCN(CC3)C4=CC=C(C=C4)F)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or other suitable reagents under acidic or basic conditions.
Introduction of the Pentyl Group: The pentyl group can be introduced via alkylation reactions using pentyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through nucleophilic substitution reactions, where the quinazoline intermediate reacts with 4-(4-fluorophenyl)piperazine under suitable conditions, often in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Final Carbonylation Step:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Alcohol derivatives of the carbonyl group.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.
Biology
Biologically, 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione has shown potential as a pharmacophore in drug design. Its interactions with biological targets make it a candidate for studying enzyme inhibition and receptor binding.
Medicine
In medicine, this compound is being investigated for its potential therapeutic effects. Its structure suggests possible applications in treating diseases such as cancer, due to its ability to interfere with cellular processes.
Industry
Industrially, the compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances its binding affinity, while the piperazine ring provides structural flexibility. The compound may inhibit enzyme activity or block receptor sites, leading to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 7-(4-(4-chlorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 7-(4-(4-bromophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
- 7-(4-(4-methylphenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione
Uniqueness
The presence of the fluorophenyl group in 7-(4-(4-fluorophenyl)piperazine-1-carbonyl)-3-pentylquinazoline-2,4(1H,3H)-dione distinguishes it from its analogs. Fluorine atoms can significantly alter the compound’s electronic properties, enhancing its biological activity and stability. This makes it a unique candidate for further research and development.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
